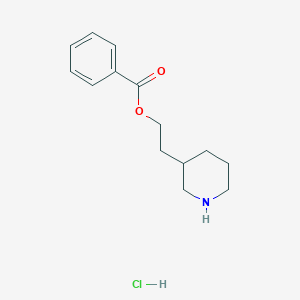

2-(3-Piperidinyl)ethyl benzoate hydrochloride

CAS No.: 1219972-73-2

Cat. No.: VC2659027

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219972-73-2 |

|---|---|

| Molecular Formula | C14H20ClNO2 |

| Molecular Weight | 269.77 g/mol |

| IUPAC Name | 2-piperidin-3-ylethyl benzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H |

| Standard InChI Key | ODNUQXFFLDEMKH-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

2-(3-Piperidinyl)ethyl benzoate hydrochloride is characterized by its distinct chemical structure, combining a piperidine ring with a benzoate group through an ethyl linker. The compound exists as the hydrochloride salt, which enhances its stability and solubility compared to the free base form.

Molecular Identification

The compound is uniquely identified through several chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1219972-73-2 |

| Molecular Formula | C14H20ClNO2 |

| Molecular Weight | 269.77 g/mol |

| IUPAC Name | 2-piperidin-3-ylethyl benzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H |

| Standard InChIKey | ODNUQXFFLDEMKH-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl |

The compound features a benzoate group connected to a piperidine ring via an ethyl linker, with the nitrogen of the piperidine protonated to form the hydrochloride salt. This structural arrangement contributes significantly to its chemical behavior and potential biological activities.

Physical Properties

While specific physical property data for this exact compound is limited in the provided information, based on its structure and similar compounds, we can infer certain characteristics:

| Property | Description |

|---|---|

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water and polar organic solvents like methanol and ethanol; moderately soluble in less polar solvents |

| Stability | Generally stable under normal laboratory conditions when properly stored |

| Melting Point | Typically in the range of 180-220°C (estimated based on similar hydrochloride salts) |

Synthesis and Preparation

The synthesis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride can be approached through several methods, with esterification reactions being the most common pathway.

Common Synthetic Route

A potential synthetic route might involve:

-

Reaction of 3-piperidinylethanol with benzoyl chloride or benzoic anhydride in the presence of a base such as triethylamine or pyridine

-

Isolation of the free base product

-

Conversion to the hydrochloride salt using dry HCl gas in an appropriate solvent like diethyl ether

This approach is similar to methods used for synthesizing related compounds, where treating the free base with dry HCl gas in ether produces the desired hydrochloride salt with high yields .

Alternative Methods

An alternative approach might involve:

-

Protection of the piperidine nitrogen

-

Esterification of the hydroxyl group with benzoic acid under conditions such as DCC/DMAP coupling

-

Deprotection of the nitrogen

-

Salt formation with HCl

This multi-step approach may be preferable when selective functionalization is required or when direct methods yield undesirable side products.

Mechanism of Action

The biological activity of 2-(3-Piperidinyl)ethyl benzoate hydrochloride likely stems from its structural features, particularly the piperidine ring, which is a common pharmacophore in many biologically active compounds.

Research Applications

2-(3-Piperidinyl)ethyl benzoate hydrochloride has several potential applications in scientific research, particularly in pharmaceutical development.

Chemical Research

In chemical research, this compound can serve as:

-

An intermediate in the synthesis of more complex molecules

-

A model compound for studying esterification and hydrolysis reactions

-

A standard for analytical method development

Comparison with Related Compounds

Understanding 2-(3-Piperidinyl)ethyl benzoate hydrochloride in context requires comparison with structurally related compounds.

Structural Analogues

The following table compares key properties of 2-(3-Piperidinyl)ethyl benzoate hydrochloride with its positional isomers:

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2-(3-Piperidinyl)ethyl benzoate hydrochloride | 1219972-73-2 | 269.77 g/mol | Piperidine nitrogen at 3-position |

| 2-(4-Piperidinyl)ethyl benzoate hydrochloride | 1220021-15-7 | 269.77 g/mol | Piperidine nitrogen at 4-position |

| 2-(2-Piperidinyl)ethyl benzoate hydrochloride | (Not provided) | 269.77 g/mol | Piperidine nitrogen at 2-position |

These positional isomers share the same molecular formula but differ in the position of the piperidine nitrogen, which can significantly affect their biological activities and chemical properties.

Extended Structural Relationships

Beyond the immediate isomers, 2-(3-Piperidinyl)ethyl benzoate hydrochloride bears structural similarities to a broader family of compounds:

| Compound | Molecular Formula | Key Difference from 2-(3-Piperidinyl)ethyl benzoate HCl |

|---|---|---|

| Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride | C16H24ClNO3 | Contains ethoxy linkage and ethyl ester instead of direct ester |

| Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride | C16H24ClNO3 | Position of substitution on benzoate and presence of ethoxy linkage |

| (R)-3-ethyl piperidine hydrochloride | C7H16ClN | Lacks benzoate group and has ethyl directly on piperidine |

These structural relationships provide a framework for understanding how minor molecular modifications might affect biological activity and chemical behavior.

Methods of Analysis

For research and quality control purposes, several analytical methods are applicable to 2-(3-Piperidinyl)ethyl benzoate hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed for purity determination and quantification. Typical HPLC conditions might include:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 150 × 4.6 mm, 5 μm particle size |

| Mobile Phase | Acetonitrile/buffer (phosphate pH 3.0) gradient |

| Detection | UV at 230-260 nm |

| Flow Rate | 1.0 mL/min |

| Sample Preparation | Dissolution in mobile phase or methanol |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and purity assessment:

-

1H NMR: Would show characteristic signals for aromatic protons (7.4-8.1 ppm), ester methylene (4.3-4.5 ppm), and piperidine ring protons (1.5-3.2 ppm)

-

13C NMR: Would confirm carbon framework with characteristic carbonyl carbon signal (~166 ppm)

-

Mass Spectrometry: Would show molecular ion peak at m/z 270 (as the hydrochloride salt) or 234 (as free base)

| Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Container | Tightly sealed, amber glass container |

| Atmosphere | Dry, inert if possible |

| Protection | Shield from light and moisture |

Stability Considerations

Like many ester-containing compounds, 2-(3-Piperidinyl)ethyl benzoate hydrochloride may be susceptible to hydrolysis under certain conditions:

-

Acidic or basic environments may accelerate ester hydrolysis

-

High humidity and elevated temperatures typically accelerate degradation

-

The hydrochloride salt form generally offers improved stability over the free base in terms of shelf-life and resistance to oxidation

| Hazard Type | Precaution |

|---|---|

| Skin Contact | Wear appropriate gloves; wash thoroughly if contact occurs |

| Inhalation | Work in well-ventilated area or fume hood; avoid generating dust |

| Ingestion | Never consume; follow standard laboratory safety practices |

| Environmental | Dispose of according to local regulations for chemical waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume